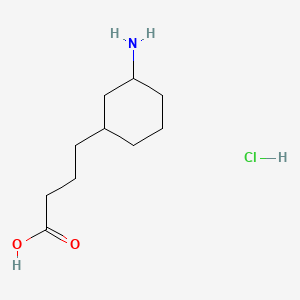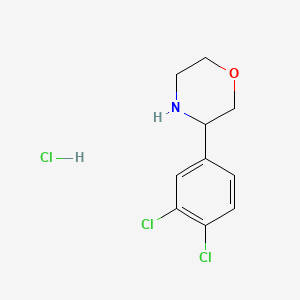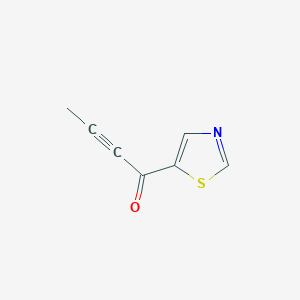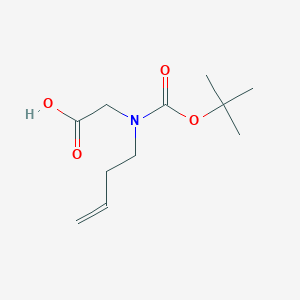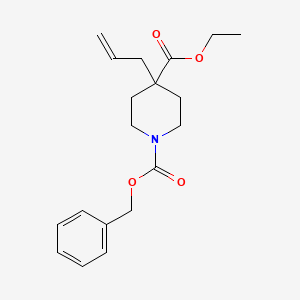
1-Benzyl 4-ethyl 4-allylpiperidine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate is a complex organic compound that belongs to the class of piperidine derivatives. This compound is characterized by its unique structure, which includes a piperidine ring substituted with benzyl, ethyl, and prop-2-en-1-yl groups, as well as two carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various fields of scientific research.
準備方法
The synthesis of 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of piperidine with benzyl chloride, ethyl bromide, and prop-2-en-1-yl bromide in the presence of a base such as sodium hydroxide. The reaction conditions typically include refluxing the mixture in an appropriate solvent, such as ethanol or toluene, for several hours to ensure complete substitution and formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols, which can replace one or more of the substituents on the piperidine ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups attached to the piperidine ring.
科学的研究の応用
1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions. In biology, the compound may be studied for its potential biological activity, including its effects on cellular processes and its interactions with biomolecules.
In medicine, 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate may be investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways or its efficacy as a drug candidate. Additionally, the compound may have industrial applications, such as in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, altering their activity and leading to changes in cellular signaling or metabolic processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
類似化合物との比較
1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate can be compared with other similar compounds, such as other piperidine derivatives or compounds with similar functional groups. Some examples of similar compounds include 1-benzyl 4-methyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate and 1-benzyl 4-ethyl 4-(but-2-en-1-yl)piperidine-1,4-dicarboxylate. These compounds share structural similarities but may differ in their chemical properties, reactivity, and biological activity.
The uniqueness of 1-benzyl 4-ethyl 4-(prop-2-en-1-yl)piperidine-1,4-dicarboxylate lies in its specific combination of substituents and functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
1-O-benzyl 4-O-ethyl 4-prop-2-enylpiperidine-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-3-10-19(17(21)23-4-2)11-13-20(14-12-19)18(22)24-15-16-8-6-5-7-9-16/h3,5-9H,1,4,10-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWXXBOUCCYYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)C(=O)OCC2=CC=CC=C2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13506427.png)

![1-(Aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexan-4-amine](/img/structure/B13506452.png)
![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
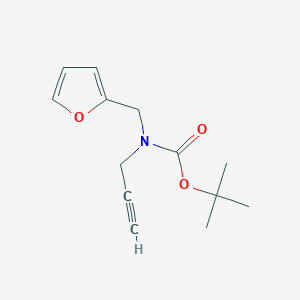
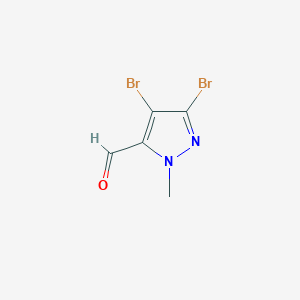
![1-Bromo-1-[(prop-2-en-1-yloxy)methyl]cyclopropane](/img/structure/B13506472.png)
aminehydrochloride](/img/structure/B13506476.png)
